molecular formula C22H25NO2 B10840854 2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one

2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one

Katalognummer B10840854
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: SVALPNADURCFPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one is a synthetic organic compound that belongs to the class of chroman derivatives This compound is characterized by the presence of a chroman ring system substituted with a benzyl-piperidinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one typically involves the reaction of chroman-4-one with 4-benzyl-piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one can undergo various chemical reactions, including:

    Oxidation: The chroman ring can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The benzyl-piperidinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chroman-4-one quinones, while reduction may produce dihydrochroman derivatives .

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a ligand for certain biological receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Benzyl-piperidin-1-yl)-5-nitro-benzoic acid
  • 4-Fluoro-(4-(4-Benzyl)piperidin-1-yl)(2-(pyrimidin-4-yl)pyridin-3-yl)methanone

Uniqueness

2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one stands out due to its unique chroman ring system combined with a benzyl-piperidinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C22H25NO2

Molekulargewicht

335.4 g/mol

IUPAC-Name

2-[(4-benzylpiperidin-1-yl)methyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C22H25NO2/c24-21-15-19(25-22-9-5-4-8-20(21)22)16-23-12-10-18(11-13-23)14-17-6-2-1-3-7-17/h1-9,18-19H,10-16H2

InChI-Schlüssel

SVALPNADURCFPN-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3CC(=O)C4=CC=CC=C4O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.